Cas no 144049-86-5 (4H,8H-Cyclopenta[4,5]furo[3,2-g]-1-benzopyran-4,8-dione,5b,8a-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methyl-,(5bR,8aS)-rel-)
![4H,8H-Cyclopenta[4,5]furo[3,2-g]-1-benzopyran-4,8-dione,5b,8a-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methyl-,(5bR,8aS)-rel- structure](https://fr.kuujia.com/scimg/cas/144049-86-5x500.png)
144049-86-5 structure
Nom du produit:4H,8H-Cyclopenta[4,5]furo[3,2-g]-1-benzopyran-4,8-dione,5b,8a-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methyl-,(5bR,8aS)-rel-
Numéro CAS:144049-86-5
Le MF:C22H16O8
Mégawatts:408.357646942139
CID:158972
4H,8H-Cyclopenta[4,5]furo[3,2-g]-1-benzopyran-4,8-dione,5b,8a-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methyl-,(5bR,8aS)-rel- Propriétés chimiques et physiques
Nom et identifiant
-
- 4H,8H-Cyclopenta[4,5]furo[3,2-g]-1-benzopyran-4,8-dione,5b,8a-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methyl-,(5bR,8aS)-rel-
- 4H,8H-Cyclopenta[4,5]furo[3,2-g]-1-benzopyran-4,8-dione,5b,8a-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methyl-,(
- 4H,8H-Cyclopenta[4,5]furo[3,2-g]-1-benzopyran-4,8-dione,5b,8a-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methyl-, cis-
- 4H,8H-Cyclopenta[4,5]furo[3,2-g]-1-benzopyran-4,8-dione,5b,8a-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methyl-, cis-(?à)-
- Torosaflavone C
- (5bR,8aS)-rel-4H,5b,8a-Dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methyl-8H-cyclopenta[4,5]furo[3,2-g]-1-benzopyran-4,8-dione
- 4H,8H-Cyclopenta[4,5]furo[3,2-g]-1-benzopyran-4,8-dione, 5b,8a-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methyl-, (5bR,8aS)-rel-
-
- Piscine à noyau: 1S/C22H16O8/c1-8-16-18-15(30-22(16)21(27)19(8)25)7-14-17(20(18)26)11(24)6-13(29-14)9-3-4-12(28-2)10(23)5-9/h3-7,16,22-23,25-26H,1-2H3
- La clé Inchi: JQIASYPXXAIEFJ-UHFFFAOYSA-N
- Sourire: COC1C(O)=CC(C2OC3C(=C(C4=C(C=3)OC3C(C(=C(C43)C)O)=O)O)C(=O)C=2)=CC=1
Propriétés calculées
- Qualité précise: 408.08448
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 30
- Le xlogp3: 1.025
Propriétés expérimentales
- Dense: 1.587±0.06 g/cm3(Predicted)
- Point d'ébullition: 650.5±55.0 °C(Predicted)
- Le PSA: 122.52
- Le PKA: 6.09±0.70(Predicted)
4H,8H-Cyclopenta[4,5]furo[3,2-g]-1-benzopyran-4,8-dione,5b,8a-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methyl-,(5bR,8aS)-rel- Littérature connexe
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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